molecular formula C18H13N3O B8518066 1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)- CAS No. 754214-58-9

1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)-

Cat. No.: B8518066
CAS No.: 754214-58-9
M. Wt: 287.3 g/mol
InChI Key: FLBMTRABRISKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)- is a useful research compound. Its molecular formula is C18H13N3O and its molecular weight is 287.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

754214-58-9

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

5-(2-phenoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H13N3O/c1-2-5-15(6-3-1)22-18-16(7-4-9-20-18)14-11-13-8-10-19-17(13)21-12-14/h1-12H,(H,19,21)

InChI Key

FLBMTRABRISKNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C3=CN=C4C(=C3)C=CN4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of pinacol ester 31 (200 mg, 0.88 mmol), iodide 32 (390 mg, 1.32 mmol), LiCl (112 mg, 2.63 mmol), PdCl2(PPh3)2 (62 mg, 0.088 mmol), 1.0 M aq. Na2CO3 (2.2 mL, 2.19 mmol) in EtOH (4.0 mL) and toluene (4.0 mL) were refluxed for 5 h. After cooling the reaction mixture was partitioned between EtOAc/brine. The aqueous layer was extracted with more EtOAc (2×) and the combined organic extracts were dried (MgSO4) and concentrated. The residue was purified by silicagel chromatography using EtOAc:hexane (1:1) (gradient elution) to give 33 (106 mg, 42%); 1H NMR (400 MHz, CDCl3) δ 6.26 (bs, 4H), 6.55 (s, 1H), 7.38 (bs, 3H), 7.82 (s, 1H), 8.18 (s, 1H), 8.27 (s, 1H), 8.62 (s, 1H), 10.73 (bs, NH).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Name
Yield
42%

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